molecular formula C27H37O3P B1604068 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl CAS No. 1000171-05-0

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Cat. No. B1604068
M. Wt: 440.6 g/mol
InChI Key: NTHFAYYJLKWDAE-UHFFFAOYSA-N
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Description

2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl (PCy3) is a phosphine ligand that is commonly used in organic and organometallic chemistry. It has gained popularity due to its high stability and ability to form strong complexes with transition metals.

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Intramolecular α-Arylation : Powell et al. (2010) optimized the Pd-catalyzed intramolecular α-arylation using a related phosphine ligand, leading to efficient synthesis of tricyclic compounds (Powell et al., 2010).

  • Steric and Electronic Characterization : A study by Diebolt et al. (2011) focused on the steric and electronic properties of various tertiary phosphines, including dicyclohexylphosphinobiphenyls, characterizing their electronic parameters through the synthesis of iridium complexes (Diebolt et al., 2011).

  • Active Catalyst Structures in Palladium Complexes : Barder et al. (2007) presented insights into the structure of active catalysts based on similar compounds and analyzed the oxidative addition reactions via density functional theory and NMR studies (Barder et al., 2007).

  • Enhanced Reactivity in Suzuki-Miyaura Coupling Reactions : The synthesis and electron topographical analyses of a palladium(I) dimer ligated with a similar phosphine compound demonstrated its suitability as a precatalyst for efficient Suzuki-Miyaura coupling reactions (Barder, 2006).

  • Negishi Cross-Coupling with Functionalized Cyclohexylzinc Reagents : Moriya and Knochel (2014) used a related ligand in Pd-catalyzed cross-coupling reactions, achieving high diastereoselectivity and functional group tolerance (Moriya & Knochel, 2014).

Structural and Synthetic Applications

  • Fluorescent Cyclopalladated Arylpyrazine Complexes : Xiao et al. (2015) synthesized fluorescent cyclopalladated arylpyrazine complexes using Sphos adducts and applied them in double Suzuki coupling reactions (Xiao et al., 2015).

  • Tethered Ruthenium(II) Complexes as Asymmetric Catalysts : The synthesis and potential use of tethered ruthenium(II) complexes with planar chirality for asymmetric catalysis were explored by D’alliessi et al. (2003) (D’alliessi et al., 2003).

  • Catalysts for Amination and Suzuki Coupling Reactions : In the synthesis of water-soluble palladacycles, Han et al. (2016) used compounds like Sphos, demonstrating their effectiveness as catalysts in amination and Suzuki coupling reactions in water (Han et al., 2016).

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions : Wolfe et al. (1999) discussed the use of dicyclohexylphosphinobiphenyl in highly active palladium catalysts for Suzuki coupling, highlighting their effectiveness at low reaction temperatures and steric tolerance (Wolfe et al., 1999).

  • Synthesis of Amidosulfonate-Tagged Biphenyl Phosphine : Schulz et al. (2015) synthesized an amidosulfonate-tagged phosphinobiphenyl and applied it in the Suzuki–Miyaura reaction, demonstrating its efficiency in aqueous media (Schulz et al., 2015).

properties

IUPAC Name

dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHFAYYJLKWDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635835
Record name Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

CAS RN

1000171-05-0
Record name Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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